molecular formula C19H21N5O4 B2892729 1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-58-1

1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2892729
CAS No.: 2034250-58-1
M. Wt: 383.408
InChI Key: HBBCJUWAHBNDFN-UHFFFAOYSA-N
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Description

The compound is related to 2,3-dihydrobenzo[b][1,4]dioxine, a scaffold that has been used in the design of GPR40 agonists . GPR40 is a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .


Synthesis Analysis

The synthesis of related compounds involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, which generates an acrylamide intermediate in situ . This then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford the desired motif .


Molecular Structure Analysis

The molecular structure of the compound is likely to be largely planar, based on the structures of related compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a base-mediated ring-opening, followed by a Heck-type reaction .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Compounds with structural features similar to the given chemical, including azetidines, triazoles, and pyrrolidines, have been investigated for their antimicrobial and antibacterial properties. For example, azetidinyl derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis, suggesting their potential as broad-spectrum antibiotics (Genin et al., 2000). Similarly, triazole derivatives have demonstrated potent inhibitory activity against caspase-3, which could be leveraged in designing anti-inflammatory or anticancer agents (Jiang & Hansen, 2011).

Antitumor Applications

The pyrrolobenzodiazepines (PBDs), which share structural similarities with the compound , are a class of compounds known for their potent antitumor activities. These compounds are synthesized through intramolecular azide to alkene 1,3-dipolar cycloadditions, indicating the potential of incorporating azetidine and triazole functionalities for antitumor applications (Hemming et al., 2014).

Drug Development and Medicinal Chemistry

The structural motifs present in the compound, such as 1,2,3-triazole and pyrrolidinone, are prevalent in medicinal chemistry due to their versatility and biological activity. These functionalities are often employed in drug development for enhancing pharmacokinetic properties and targeting specific biological pathways. For instance, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, an enzyme important in apoptosis, demonstrating the compound's relevance in designing drugs for diseases involving apoptosis dysregulation (Jiang & Hansen, 2011).

Future Directions

The compound could potentially be further developed as a GPR40 agonist for the treatment of diabetes . Further studies would be needed to evaluate its pharmacokinetic properties, efficacy, and safety profile.

Properties

IUPAC Name

1-[[1-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-18-6-3-7-22(18)8-13-9-24(21-20-13)14-10-23(11-14)19(26)17-12-27-15-4-1-2-5-16(15)28-17/h1-2,4-5,9,14,17H,3,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCJUWAHBNDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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